molecular formula C16H26ClNO3 B4408820 4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride

4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride

Cat. No.: B4408820
M. Wt: 315.83 g/mol
InChI Key: SZKHQFVRTLTHLF-UHFFFAOYSA-N
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Description

4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride is an organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 4-sec-butoxyphenoxyethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-[2-(4-butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-3-14(2)20-16-6-4-15(5-7-16)19-13-10-17-8-11-18-12-9-17;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKHQFVRTLTHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride typically involves the reaction of 4-sec-butoxyphenol with 2-chloroethylmorpholine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride involves large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as column chromatography and crystallization are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-butoxyphenoxy)propyl]morpholine hydrochloride
  • 4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride

Uniqueness

4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride is unique due to its specific substitution pattern on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and binding affinity, which can be advantageous in certain contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride
Reactant of Route 2
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4-[2-(4-Butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride

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